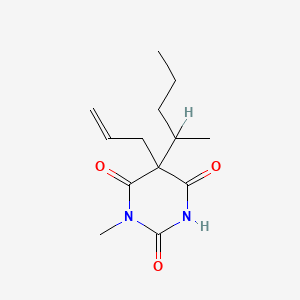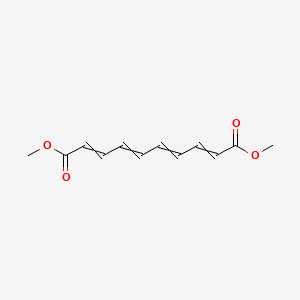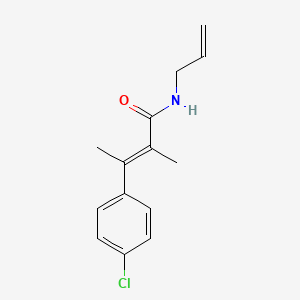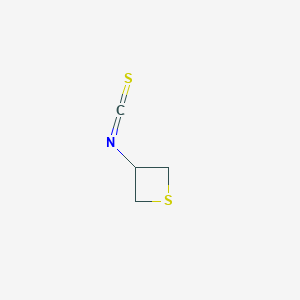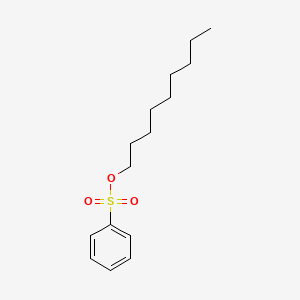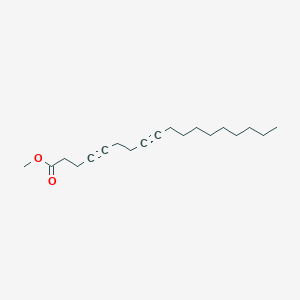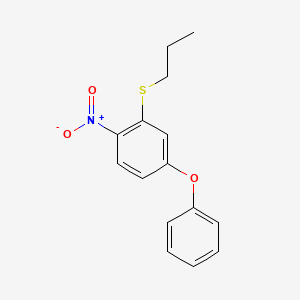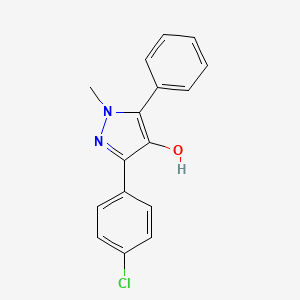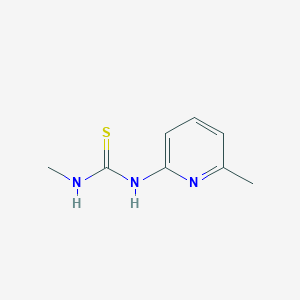![molecular formula C16H22N2O B14604953 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole CAS No. 61055-64-9](/img/structure/B14604953.png)
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole typically involves the reaction of 4-methoxyphenylacetonitrile with hexyl bromide in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)propan-1-one
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)butan-1-one
Comparison: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is unique due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can result in distinct biological activities and pharmacokinetic properties compared to its shorter-chain analogs.
Properties
CAS No. |
61055-64-9 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2O/c1-3-4-5-15(12-18-11-10-17-13-18)14-6-8-16(19-2)9-7-14/h6-11,13,15H,3-5,12H2,1-2H3 |
InChI Key |
LZAJUIXLICHQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


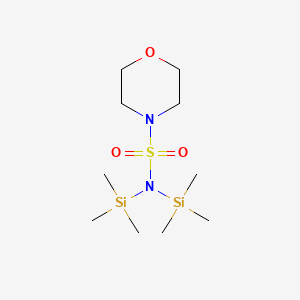
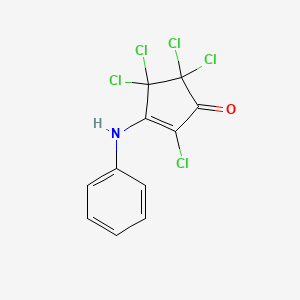
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
